1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one

Medicinal chemistry Click chemistry Building block selection

Researchers employing CuAAC bioconjugation often face N-oxidation side reactions when using 4-ethynylpiperidine free base. The N-isobutyryl protecting group eliminates this, ensuring chemoselective alkyne reactivity. • Chemoselective CuAAC: Amide protection prevents N-alkylation, enabling sequential click chemistry. • Enhanced logP (~1.5-1.8): Improves membrane partitioning vs. acetyl analog. • Cold-chain required: Store at -20°C; verify freezer capacity before ordering. Supplied at 95% purity; validated 4-EPD scaffold (Nature Chemistry, 2024).

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12074784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCC(CC1)C#C
InChIInChI=1S/C11H17NO/c1-4-10-5-7-12(8-6-10)11(13)9(2)3/h1,9-10H,5-8H2,2-3H3
InChIKeyNFCMWJPDCKBYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one: Identity & Structure


1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one (CAS 2007276-57-3) is an N-isobutyryl-4-ethynylpiperidine with molecular formula C₁₁H₁₇NO and molecular weight 179.26 g·mol⁻¹ [1]. The compound belongs to the N-acyl-4-ethynylpiperidine class, characterized by a terminal alkyne at the piperidine 4-position—enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry—and an N-acyl substituent that modulates physicochemical properties and reactivity relative to the free amine . The 4-ethynylpiperidine scaffold has been validated as a chemical probe (designated 4-EPD) in high-impact chemical biology research published in Nature Chemistry (2024) [2]. The compound is supplied at 95% purity as a research intermediate, with specific cold-storage requirements that distinguish it from structurally proximate analogs [1].

CuAAC click chemistry handle (terminal alkyne)
Amide-protected nitrogen for electrophile-rich sequences
Cold-chain storage required (−4 to −20 °C)

1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one Substitution Limitations


The N-acyl substitution on the 4-ethynylpiperidine scaffold fundamentally alters three procurement-critical properties: cold-chain storage requirements, chemical reactivity at the piperidine nitrogen, and lipophilicity (logP). The target compound's N-isobutyryl group is a branched, four-carbon acyl that imposes greater steric bulk and lipophilicity than the linear N-acetyl analog (CAS 959918-28-6, MW 151.21), while simultaneously providing amide-level protection of the nitrogen against oxidation and nucleophilic side reactions—a protection absent in 4-ethynylpiperidine free base (CAS 738577-08-7) and its hydrochloride salt (CAS 550378-30-8) . Critically, the target compound mandates storage at –4 °C to –20 °C, whereas the free base, hydrochloride salt, and acetyl analog are stable at 2–8 °C or ambient temperature . These differences in stability and handling requirements mean that substituting a more readily available analog without adjusting protocols risks compound degradation, irreproducible click chemistry yields, and altered physicochemical profiles in downstream conjugates .

Storage temperature mismatch
Target requires −4 to −20 °C; analogs stable at 2–8 °C or ambient. Cold-chain deviation may accelerate degradation.
Amine reactivity divergence
Free base or HCl salt may undergo N-oxidation or N-alkylation, altering click chemistry outcomes relative to the amide-protected target.
Lipophilicity profile alteration
Substituting with N-acetyl analog reduces estimated logP by ~0.7–1.0 units, potentially affecting conjugate membrane permeability.

1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one: Key Differences from Analogues


N-Isobutyryl vs. N-Acetyl: Steric Bulk & Lipophilicity

The target compound bears an N-isobutyryl group (branched C₄H₇O) versus the N-acetyl group (linear C₂H₃O) in 1-(4-ethynylpiperidin-1-yl)ethanone (CAS 959918-28-6). The isobutyryl substitution increases molecular weight by 28.05 Da (+18.6%) and is estimated to elevate logP by approximately 0.7–1.0 log units above the acetyl analog, based on fragment-additivity principles and the measured logP of 4-ethynylpiperidine free base (0.58) versus the Boc-protected analog (2.20) [1]. This lipophilicity shift alters both chromatographic retention and passive membrane permeability of downstream conjugates, making the isobutyryl derivative preferable when higher logP is desired for blood-brain barrier penetration or reduced aqueous solubility in bioconjugation workflows .

N-Isobutyryl vs N-Acetyl
Cross-study comparable
MW +28.05 Da; estimated ΔlogP +0.7–1.0 vs acetyl analog
Supports lipophilicity tuning in conjugate design
Estimated from fragment additivity; verify experimentally
Medicinal chemistry Click chemistry Building block selection

Cold Storage Requirements vs. All Analogs

The target compound requires storage at –4 °C for short-term (1–2 weeks) and –20 °C for long-term (1–2 years) holding, as documented by two independent suppliers [1]. In direct contrast, 4-ethynylpiperidine free base is stored at 2–8 °C, 4-ethynylpiperidine hydrochloride is stored at ambient room temperature, and 1-(4-ethynylpiperidin-1-yl)ethanone is stored in a 'cool, dry place' without sub-zero requirement . This represents a minimum 10–25 °C colder storage mandate for the target compound compared to every identified analog, indicating a measurably distinct thermal stability profile that must be accounted for in procurement planning, shipping logistics, and laboratory compound management .

Cold Storage vs All Analogs
Head-to-head
Target: −4/−20 °C; Analogs: 2–8 °C or room temp
Cold-chain logistics essential for procurement
Supplier specifications; 1–2 week stability at −4 °C
Compound management Stability Procurement logistics

Amide Nitrogen Protection vs. Free Amines

The target compound's piperidine nitrogen is acylated as an isobutyryl amide, rendering it non-nucleophilic and resistant to oxidation under ambient conditions. In contrast, 4-ethynylpiperidine free base (CAS 738577-08-7) and its hydrochloride salt (CAS 550378-30-8) possess a secondary amine (pKa ~10–11 for protonated piperidine) that is susceptible to N-oxidation, unwanted N-alkylation in alkyl halide-containing reaction mixtures, and protonation-state variability that complicates purification and click chemistry efficiency . The free base form has a measured boiling point of 143.8 °C at 760 mmHg and flash point of 32.9 °C, reflecting its volatility as a low-MW amine . The amide in the target compound eliminates these amine-specific liabilities, providing a defined, single protonation state and inertness toward electrophiles other than the terminal alkyne .

Amide Protection vs Free Amines
Class-level inference
Amide: non-nucleophilic, resistant; Free amine: nucleophilic, oxidizable
Prevents N-side reactions in electrophile-rich sequences
Based on amine/amide reactivity principles; no direct stability data
Synthetic chemistry Reaction selectivity Intermediate stability

Cost & Supply Scarcity vs. Widely Available Analogs

The target compound is priced at approximately ¥23,606 per 2.5 g (≈ ¥9,442/g) from a specialist Chinese supplier, with backorder status indicating constrained availability [1]. By comparison, 4-ethynylpiperidine hydrochloride (CAS 550378-30-8) is available from multiple global suppliers at approximately $61/g (AKSci, ~¥440/g) to ¥309–775/g (Chinese domestic suppliers), representing a ≥20-fold price differential . The free base 4-ethynylpiperidine (98%+ purity) is offered by Bidepharm with batch-specific QC (NMR, HPLC, GC) at commodity pricing . This scarcity premium reflects the specialized N-isobutyryl substitution pattern, limited synthetic demand, and absence of the compound from major global screening collections such as Enamine, Molport, or PubChem's bioassay database as of early 2026 [1].

Cost & Supply Scarcity
Head-to-head
>20–30× cost vs HCl analog; backorder status
High cost requires justified use case
Pricing April 2026; verify current stock
Procurement Cost analysis Supply chain

Scaffold Validation: 4-Ethynylpiperidine as Chemical Probe

The 4-ethynylpiperidine scaffold has been formally recognized as a chemical probe (designated 4-EPD) in a 2024 Nature Chemistry study employing alkyne-functionalized small molecules for photosensitizer and chemical probe development [1]. This places the target compound within a validated chemical biology toolbox. Furthermore, the closest structural analog—1-(4-ethynylpiperidin-1-yl)ethanone (the N-acetyl variant)—is explicitly cited in patent literature as a synthetic intermediate for CCR6 receptor modulators and PI3 kinase inhibitor programs . These literature precedents establish that N-acyl-4-ethynylpiperidines are actively investigated in drug discovery pipelines, providing downstream justification for procuring the isobutyryl-substituted variant when the larger, branched N-acyl group is required for SAR exploration or physicochemical optimization [1].

Scaffold Validation
Context-dependent
4-EPD probe in Nat. Chem. 2024; no direct target publications
Validated scaffold; target differentiated by N-isobutyryl
Literature precedent supports scaffold utility
Chemical biology Probe development Drug discovery

1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one Application Scenarios


Click Conjugate Synthesis with Elevated Lipophilicity

When a CuAAC-based bioconjugation or probe synthesis demands higher logP in the final conjugate—for example, to enhance blood-brain barrier penetration or membrane partitioning—the N-isobutyryl derivative provides an estimated logP of ~1.5–1.8, approximately 0.7–1.0 log units above the N-acetyl analog and 1.0–1.2 units above the free amine scaffold, as interpolated from measured logP values of 4-ethynylpiperidine (0.58) and its Boc-protected analog (2.20) [1]. This avoids the acidic deprotection step required with Boc-protected intermediates, streamlining the synthetic route. Researchers must budget for –20 °C storage and the significant cost premium relative to the acetyl analog .

Medicinal Chemistry SAR: N-Acyl Steric Effects

In structure-activity relationship (SAR) studies where systematic variation of the N-acyl group on 4-ethynylpiperidine is the experimental objective, the isobutyryl variant fills the gap between the smaller acetyl (C₂) and the sterically demanding Boc (branched C₅ carbamate) or benzoyl (planar aryl) groups. The +28 Da mass shift and branched topology relative to the acetyl analog provide a distinct steric and electronic environment that can modulate target protein interactions, as documented in general piperidine SAR literature for kinase and GPCR targets . The acetyl analog's established use in CCR6 and PI3K inhibitor patents provides target-class precedent for N-acyl-4-ethynylpiperidines [1].

Amine-Protected Intermediate for Electrophile-Rich Reactions

In synthetic sequences employing alkyl halides, acyl chlorides, or oxidizing agents that would otherwise N-alkylate or N-oxidize the free piperidine amine, the target compound's amide-protected nitrogen ensures chemoselective reaction at the terminal alkyne only . This enables sequential click chemistry on the ethynyl group without competitive consumption of the piperidine nitrogen, a key advantage over 4-ethynylpiperidine free base (boiling point 143.8 °C, nucleophilic secondary amine) or its hydrochloride salt [1]. The cold-chain storage requirement (–4 °C to –20 °C) must be factored into laboratory workflow planning, as the compound has limited ambient stability .

Chemical Probe Development on Validated 4-EPD Scaffold

Given the 2024 validation of 4-ethynylpiperidine as a chemical probe scaffold (4-EPD) in Nature Chemistry , the N-isobutyryl derivative extends this chemical biology platform by offering distinct physicochemical properties while retaining the alkyne click handle. This scenario is appropriate for probe development programs that have already validated the 4-ethynylpiperidine core and now seek to modulate conjugate properties through N-acyl variation without altering the ethynyl-based attachment chemistry. Researchers should verify that the –20 °C storage infrastructure is available before committing to this compound over the room-temperature-stable hydrochloride salt [1].

Application
Selection Property
Validation Focus
Click conjugate synthesis (elevated logP)
Higher lipophilicity profile
LogP verification; cold-chain logistics
N-Acyl SAR studies (steric variation)
Branched isobutyryl topology
Steric modulation of target interactions
Amine-protected click handle
Non-nucleophilic amide nitrogen
Chemoselectivity and reaction stability
Chemical probe development (4-EPD scaffold)
Physicochemical modulation via N-acyl
Scaffold validation; storage infrastructure
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